molecular formula C12H6N3O2S · K B1163592 AS-605240 (potassium salt)

AS-605240 (potassium salt)

Cat. No.: B1163592
M. Wt: 295.4
InChI Key: OVISXPIEMMRFGY-OTUCAILMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatidylinositol 3-kinase (PI3K) catalyzes the phosphorylation of PI at the three position to produce the second messengers PtdIns-(3,4)-P2 and PtdIns-(3,4,5)-P3. PI3Kγ is a class 1B PI3K that is composed of a p110 catalytic subunit and a p101 or p84 regulatory subunit, whereas PI3Kα, β, and δ are class 1A enzymes composed of p110 and p85 subunits. AS-605240 is an orally active inhibitor of PI3-kinase γ that suppresses joint inflammation in mouse models of rheumatoid arthritis. It inhibits human recombinant PI3Kγ, α, β, and δ in an ATP-competitive manner with IC50 values of 8, 60, 270, and 300 nM, respectively. AS-605240 inhibits C5a-mediated phosphorylation of protein kinase B in RAW 264 cells with an IC50 value of 90 nM. In vivo, AS-605240 reduced RANTES-induced peritoneal neutrophil recruitment in a mouse model of leukocyte chemotaxis with an ED50 value of 9.1 mg/kg. AS-605240 (potassium salt) has improved solubility compared to AS-605240.

Properties

Molecular Formula

C12H6N3O2S · K

Molecular Weight

295.4

InChI

InChI=1S/C12H7N3O2S.K/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8;/h1-6H,(H,15,16,17);/q;+1/p-1/b10-6-;

InChI Key

OVISXPIEMMRFGY-OTUCAILMSA-M

SMILES

O=C(S/1)[N-]C(C1=CC2=CC3=C(C=C2)N=CC=N3)=O.[K+]

Synonyms

5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione, monopotassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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